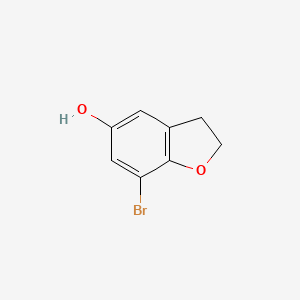
7-Bromo-2,3-dihydro-1-benzofuran-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
7-Bromo-2,3-dihydro-1-benzofuran-5-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Safety and Hazards
Zukünftige Richtungen
Benzofuran compounds, including “7-Bromo-2,3-dihydro-1-benzofuran-5-ol”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . They are considered potential natural drug lead compounds . Future research may focus on developing promising compounds with target therapy potentials and little side effects .
Biochemische Analyse
Biochemical Properties
Benzofuran compounds, which 7-Bromo-2,3-dihydro-1-benzofuran-5-ol is a part of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Cellular Effects
Benzofuran derivatives have been shown to have significant inhibitory effects on certain kinases .
Molecular Mechanism
Benzofuran derivatives have been shown to inhibit certain kinases, suggesting that they may exert their effects through enzyme inhibition .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3-dihydro-1-benzofuran-5-ol typically involves the bromination of 2,3-dihydro-1-benzofuran-5-ol. This can be achieved through the use of bromine or other brominating agents under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-2,3-dihydro-1-benzofuran-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2,3-dihydro-1-benzofuran-5-ol.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-5,6-quinone, while reduction can produce 2,3-dihydro-1-benzofuran-5-ol .
Wirkmechanismus
The mechanism of action of 7-Bromo-2,3-dihydro-1-benzofuran-5-ol involves its interaction with specific molecular targets. The bromine atom enhances the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the type of cells or organisms involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Bromo-2,3-dihydro-5-nitrobenzofuran: This compound has a nitro group instead of a hydroxyl group, which alters its chemical properties and biological activities.
2,3-Dihydro-1-benzofuran-5-ol: Lacks the bromine atom, resulting in different reactivity and applications.
Uniqueness
7-Bromo-2,3-dihydro-1-benzofuran-5-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
7-bromo-2,3-dihydro-1-benzofuran-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-7-4-6(10)3-5-1-2-11-8(5)7/h3-4,10H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAVGOYGGNRSCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
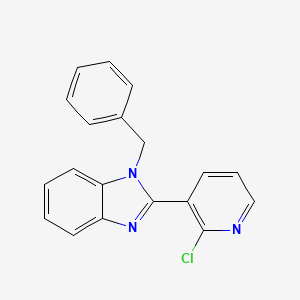
![4-Chloro-2-(4-methyl-3-nitrophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2838688.png)
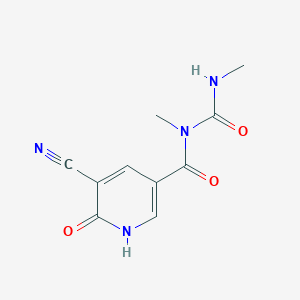
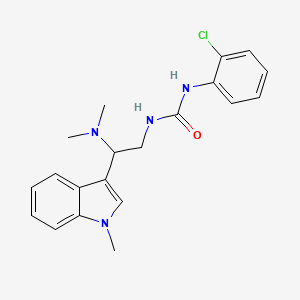
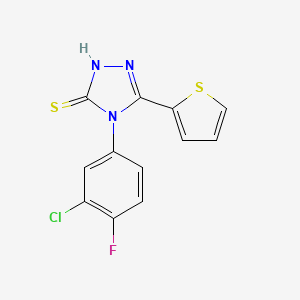
![8-ethoxy-1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2838697.png)
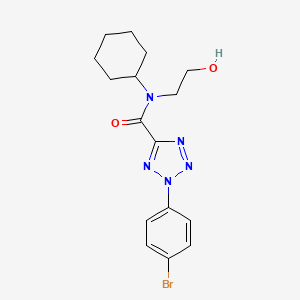
![8-(sec-butyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2838699.png)
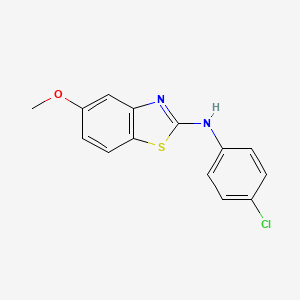
![4-Ethyl-5-fluoro-6-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2838701.png)
![5-bromo-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B2838702.png)
![1-[(3S,4R)-4-Azidooxolan-3-yl]-4-bromopyrazole](/img/structure/B2838703.png)
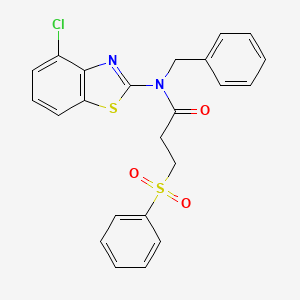
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone](/img/structure/B2838707.png)
